![molecular formula C13H16FN5O B2491793 3-fluoro-N,N-dimethyl-1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-3-carboxamide CAS No. 2201943-90-8](/img/structure/B2491793.png)
3-fluoro-N,N-dimethyl-1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, which is a core structure in the given compound, has been achieved through a one-pot sequence . This process involves a sequential cyclocondensation reaction of β-enaminones with NH-5-aminopyrazoles, followed by a regioselective electrophilic substitution with easily available electrophilic reagents . This methodology is distinguished by its short reaction times, high-yield, operational simplicity, broad substrate scope, and pot-economy .Molecular Structure Analysis
The molecular structure of the compound is characterized by a pyrazolo[1,5-a]pyrazin-4-yl group attached to a pyrrolidine-3-carboxamide moiety. The presence of the fluorine atom and the dimethylamino group may influence the compound’s reactivity and interactions.Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines often involve the interaction between NH-5-aminopyrazoles with 1,3-bis-electrophilic reagents . These reactions can be facilitated by ultrasound- and microwave-assisted processes using β-enaminones as precursors .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound are influenced by its molecular structure. The presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors . The compound’s properties and stability are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .Scientific Research Applications
Fluorescent Probes and Imaging Agents
Fluorescent molecules play a crucial role in studying intracellular processes, chemosensors, and organic materials. PPs offer several advantages:
- Solid-State Emitters : PPs with simple aryl groups (e.g., 4a, 4b, 4d, and 4e) allow for good solid-state emission intensities (QY SS = 0.18 to 0.63). Proper structural selection enables the design of solid-state emitters .
Drug Discovery and Development
PPs may serve as potential drug candidates due to their unique structure. Researchers can explore their interactions with biological targets, evaluate pharmacokinetics, and assess toxicity profiles. For instance, the compound DPC423 has been identified as a potent inhibitor of blood coagulation factor Xa .
Anticancer Agents
Recent studies have investigated pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidines for their anticancer properties. Some PPs exhibit significant inhibitory activity against cancer cell lines, making them promising candidates for further exploration .
Supramolecular Chemistry and Self-Assembly
PPs can participate in supramolecular interactions, forming self-assembled structures. Researchers can explore their use in designing functional materials, such as molecular switches or sensors.
Safety and Hazards
The compound is not intended for human or veterinary use and is available for research use only. Specific safety and hazard information for this compound is not available in the retrieved papers.
Future Directions
The promising biological and photophysical properties of pyrazolo[1,5-a]pyrimidines have prompted the development of various methods for the synthesis of functionalized pyrazolo[1,5-a]pyrimidines . Future research could focus on exploring the potential applications of these compounds in medicinal chemistry, drug design, and materials science .
properties
IUPAC Name |
3-fluoro-N,N-dimethyl-1-pyrazolo[1,5-a]pyrazin-4-ylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN5O/c1-17(2)12(20)13(14)4-7-18(9-13)11-10-3-5-16-19(10)8-6-15-11/h3,5-6,8H,4,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQGMOTZMBWUQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CCN(C1)C2=NC=CN3C2=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N,N-dimethyl-1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-3-carboxamide |
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